Talotrexin vs. Methotrexate: 15-Fold Tighter DHFR Binding Affinity (Ki Comparison)
Talotrexin binds to dihydrofolate reductase (DHFR) with a Ki of 0.35 pM, which is 15-fold tighter (lower Ki) than methotrexate. This direct head-to-head comparison demonstrates that talotrexin requires substantially lower concentrations to achieve equivalent DHFR inhibition, a primary determinant of antifolate antitumor activity [1]. The same 15-fold differential has been independently reported in leukemia-focused studies comparing Talvesta® (talotrexin) to MTX [2].
| Evidence Dimension | DHFR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.35 pM |
| Comparator Or Baseline | Methotrexate (MTX): Ki ≈ 5.3 pM (estimated from 15-fold difference) |
| Quantified Difference | 15-fold tighter binding (lower Ki) for talotrexin |
| Conditions | In vitro enzyme inhibition assay; DHFR isolated from human/murine sources |
Why This Matters
Procurement of talotrexin is essential for DHFR inhibition studies requiring sub-picomolar affinity; substitution with MTX would require ~15-fold higher molar concentrations to achieve equivalent target engagement.
- [1] Rocha Lima CS, Orlov SV, Garst J, et al. A phase I study of talotrexin (PT-523) in patients with relapsed or refractory non-small cell lung cancer (NSCLC). J Clin Oncol. 2006;24(18_suppl):7142. View Source
- [2] A Phase I Study of Talvesta® (Talotrexin) in Relapsed or Refractory Leukemia or Myelodysplastic Syndrome. Blood. 2006;108(11):1968. View Source
